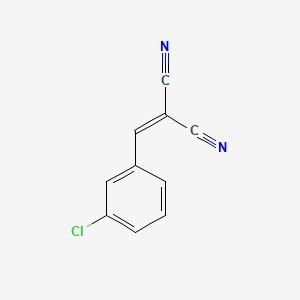

(3-Chlorobenzylidene)propanedinitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLGAIINXSHQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183868 | |

| Record name | Propanedinitrile, ((3-chlorophenyl)methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-73-8 | |

| Record name | 3-Chlorobenzylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, ((3-chlorophenyl)methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorobenzylidenemalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D2K9PJM7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Chlorobenzylidene Malononitrile

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a molecular fingerprint of a compound by probing its specific vibrational modes. While dedicated experimental spectra for 2-(3-chlorobenzylidene)malononitrile are not extensively reported in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups.

The key vibrational modes for this molecule arise from the nitrile (-C≡N) group, the vinylic carbon-carbon double bond (C=C), the aromatic ring, and the carbon-chlorine (C-Cl) bond. The nitrile stretching vibration is particularly characteristic and typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹ in the infrared spectrum. The conjugated C=C double bond stretching is expected in the 1600-1640 cm⁻¹ region. Aromatic C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ range. Furthermore, C-H stretching vibrations from the aromatic ring and the vinylic proton are anticipated just above 3000 cm⁻¹, while the C-Cl stretching vibration is found in the fingerprint region, typically between 600 and 800 cm⁻¹.

For comparative purposes, the related compound 2-(o-chlorobenzylidene)malononitrile shows a prominent nitrile stretching band in the region of 2185–2190 cm⁻¹. It is expected that the spectrum for the 3-chloro isomer would exhibit a similar profile with slight shifts in peak positions due to the different substitution pattern on the aromatic ring.

Table 1: Expected Characteristic Vibrational Frequencies for 2-(3-Chlorobenzylidene)malononitrile

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Nitrile | 2220 - 2240 |

| C=C Stretch | Alkene (Conjugated) | 1600 - 1640 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Stretch | Aromatic/Vinylic | > 3000 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(3-chlorobenzylidene)malononitrile is expected to show distinct signals for the vinylic proton and the four aromatic protons. The vinylic proton (=CH-) signal is typically a singlet and appears significantly downfield due to the deshielding effects of the conjugated system and the electron-withdrawing nitrile groups. The four protons on the 3-chlorophenyl ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. These protons would appear as multiplets in the aromatic region of the spectrum.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The two nitrile carbons (-C≡N) are expected to appear in the 110-120 ppm range. The olefinic carbons of the C=C double bond will be observed further downfield, with the carbon atom attached to the nitrile groups appearing at a higher chemical shift than the carbon of the benzylidene group. The six carbons of the 3-chlorophenyl ring will give rise to distinct signals in the aromatic region (typically 120-140 ppm), with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift.

While specific, independently verified spectral data for the 3-chloro isomer is limited in readily available literature, analysis of related compounds provides a strong basis for expected chemical shifts.

Mass Spectrometry (GC-MS, EI-MS) for Molecular Identity and Purity

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying components in a mixture, thereby assessing the purity of the target compound.

In the electron ionization (EI) mass spectrum of 2-(3-chlorobenzylidene)malononitrile, the molecular ion peak ([M]⁺) is readily observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (188.61 g/mol ). mdpi.com A key feature confirming the presence of a single chlorine atom is the isotopic pattern of the molecular ion. mdpi.com This appears as two peaks, [M]⁺ at m/z 188 and [M+2]⁺ at m/z 190, with a relative intensity ratio of approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for benzylidene malononitriles involve the loss of a hydrogen cyanide (HCN) molecule or cleavage at the benzylic position. The EI mass spectrum for 2-(3-chlorobenzylidene)malononitrile shows a prominent molecular ion peak and a fragmentation pattern consistent with its structure. mdpi.com Analysis via GC-MS has identified this isomer with a retention time of 12.82 minutes under specific chromatographic conditions. mdpi.com

Table 2: Key Mass Spectrometry Data for 2-(3-Chlorobenzylidene)malononitrile

| Feature | Description | Observed m/z |

|---|---|---|

| Molecular Ion [M]⁺ | Corresponds to C₁₀H₅³⁵ClN₂ | 188 |

| Isotope Peak [M+2]⁺ | Corresponds to C₁₀H₅³⁷ClN₂ | 190 |

| Retention Time (GC) | Time to elute from GC column | 12.82 min mdpi.com |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet, visible, and near-infrared regions. The spectrum is characteristic of the molecule's conjugated system. For 2-(3-chlorobenzylidene)malononitrile, the extended π-system, which includes the benzene ring, the vinylic double bond, and the two nitrile groups, gives rise to intense electronic transitions.

The primary absorption bands observed for this type of chromophore are due to π→π* transitions. These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Given the extensive conjugation, the λₘₐₓ (wavelength of maximum absorbance) for this transition is expected to be in the UV region, likely above 250 nm. A less intense absorption, corresponding to an n→π* transition (promotion of a non-bonding electron from the nitrogen of the nitrile group to a π* antibonding orbital), may also be observed at a longer wavelength.

While a specific UV-Vis spectrum for the 3-chloro isomer is not detailed in the available literature, studies on the related o-chlorobenzylidene malononitrile (B47326) show characteristic UV absorptions that are influenced by the solvent used. dtic.mil It is reasonable to expect that 2-(3-chlorobenzylidene)malononitrile would exhibit a similar absorption profile, characterized by strong π→π* transitions in the UV region.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and the nature of intermolecular interactions in the solid state, such as hydrogen bonding or π–π stacking.

A search of the crystallographic literature did not yield a reported crystal structure for 2-(3-chlorobenzylidene)malononitrile. However, analysis of closely related structures, such as 2-(4-methylbenzylidene)malononitrile, reveals important structural features that would likely be shared. researchgate.net For instance, these molecules are often nearly planar, which maximizes π-orbital overlap across the conjugated system. researchgate.net A crystal structure determination for the 3-chloro isomer would definitively establish the planarity of the molecule, the conformation of the chlorophenyl ring relative to the malononitrile group, and how the molecules pack in the crystal lattice.

Table 3: Information Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation around a bond. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds and π-stacking. |

Complementary Analytical Techniques for Compound Characterization and Purity Assessment

Beyond the primary spectroscopic methods, several complementary techniques are crucial for a comprehensive characterization and for assessing the purity of 2-(3-chlorobenzylidene)malononitrile.

Gas Chromatography (GC): As a separation technique, GC is invaluable for determining the purity of a sample. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the target compound from any starting materials, byproducts, or isomers, followed by their individual identification. The presence of a single, sharp peak at a specific retention time in the gas chromatogram is a strong indicator of high purity. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique often used to monitor the progress of a chemical reaction, such as the Knoevenagel condensation used to synthesize benzylidenemalononitriles. By comparing the spots of the reaction mixture with those of the starting materials, the formation of the product can be tracked, and the completion of the reaction can be determined. It also serves as a preliminary method for assessing the purity of the final product.

The use of these chromatographic techniques in conjunction with the spectroscopic methods described provides a robust analytical workflow for the synthesis, purification, and complete structural characterization of 2-(3-chlorobenzylidene)malononitrile.

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| 2-(3-Chlorobenzylidene)malononitrile | (3-Chlorobenzylidene)propanedinitrile |

| 2-(o-Chlorobenzylidene)malononitrile | 2-(2-Chlorobenzylidene)malononitrile |

Computational and Theoretical Chemistry Studies of 2 3 Chlorobenzylidene Malononitrile

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and kinetic stability of a molecule. The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive, more polarizable, and prone to intramolecular charge transfer. For instance, in a study of a chalcone derivative, a small HOMO-LUMO gap of -3.4869 eV was indicative of a soft, highly polarizable, and reactive molecule. The energy gap can effectively characterize charge transfer interactions within a molecule.

Based on these principles, the electronic and reactivity properties of 2-(3-Chlorobenzylidene)malononitrile can be inferred. The distribution of the HOMO and LUMO across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. For related chlorobenzylidene derivatives, the HOMO and LUMO are often localized across the entire molecule, with the energy gap indicating its relative stability.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of molecular polarizability |

| Electronegativity (χ) | -μ | Power to attract electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

This table presents the key global reactivity descriptors that are calculated using the energies of the Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like nitrogen and oxygen. In contrast, regions of positive potential, colored in blue, are electron-deficient and are the likely sites for nucleophilic attack. These are commonly found around hydrogen atoms. A study on a related benzonitrile derivative demonstrated that negative and positive potential sites were located around the electronegative atoms and hydrogen atoms, respectively. For 2-(3-Chlorobenzylidene)malononitrile, the MEP surface would likely show negative potential around the nitrogen atoms of the nitrile groups and positive potential on the hydrogen atoms of the benzene (B151609) ring.

Intermolecular Interactions and Supramolecular Network Analysis

The arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. Understanding these noncovalent forces is crucial for crystal engineering and predicting the physical properties of the solid-state material.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions defined by the electron distribution of individual molecules. The resulting surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts. On a dnorm map, red spots indicate contacts that are shorter than the van der Waals radii and represent the most significant interactions, while blue regions signify longer contacts.

This analysis can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For example, in the crystal structure of a similar compound, ethyl 2-[(2Z)-2-(2-chlorobenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl]acetate, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (37.5%), H···C/C···H (24.6%), and H···O/O···H (16.7%) interactions. Similarly, for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, H⋯C, H⋯H, H⋯Cl, and H⋯N contacts were the most important. This quantitative breakdown is essential for understanding the forces that stabilize the crystal structure.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Acrylonitrile (B1666552) Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 31.7 |

| H···C/C···H | 28.9 |

| H···Cl/Cl···H | 17.9 |

| H···N/N···H | 10.6 |

| C···C | 4.1 |

Data adapted from a study on (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile to illustrate typical contact contributions.

Quantitative Assessment of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals)

Beyond the general contributions identified by Hirshfeld analysis, a quantitative assessment of specific noncovalent interactions is vital. These interactions, including hydrogen bonds, van der Waals forces, C–H···π interactions, and π–π stacking, are the primary drivers of supramolecular assembly.

In crystals of related structures, weak C–H···N and C–H···Cl hydrogen bonds often play a significant role in stabilizing the molecular packing. Van der Waals interactions, particularly those involving numerous H···H contacts, typically account for a large portion of the crystal cohesion. The PIXEL energy analysis method can be used to calculate the energetic contributions of specific molecular pairs, distinguishing between dispersion and electrostatic components. For instance, in one analysis, intermolecular C—H⋯π interactions were found to form a strong dimer, with the dispersion component being more significant than the electrostatic contribution. These quantitative insights are critical for a complete understanding of the supramolecular architecture.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated.

These theoretical calculations are typically performed on a single molecule in the gaseous state. As a result, the calculated vibrational frequencies often show deviations from experimental spectra, which are usually recorded in the solid state. To improve the agreement between theoretical and experimental data, the computed frequencies are often multiplied by a scaling factor. Despite these differences, computational spectroscopy is an invaluable tool for assigning specific vibrational modes to the peaks observed in experimental spectra. This allows for a detailed correlation between the molecular structure and its spectroscopic fingerprint.

Computational Modeling of Reactivity and Stability

Theoretical studies on compounds analogous to 2-(3-chlorobenzylidene)malononitrile often utilize computational models to predict their reactivity and stability. These models are built on the principles of quantum mechanics and can provide a detailed picture of a molecule's electronic landscape.

A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more nuanced understanding of its stability and reactivity.

Table 1: Key Global Reactivity Descriptors in Computational Chemistry

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity | χ | (IP + EA) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance of a molecule to change its electron configuration. |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index | ω | χ2 / (2η) | A measure of the electrophilic character of a molecule. |

This table outlines the common parameters used in computational studies to predict molecular reactivity and stability. The specific values for 2-(3-Chlorobenzylidene)malononitrile are not available in published literature.

While specific data for 2-(3-chlorobenzylidene)malononitrile is absent, the established methodologies provide a clear framework for how its reactivity and stability would be computationally assessed. Such a study would be invaluable for a complete understanding of the chemical behavior of this compound and for comparing its properties to its more well-studied isomers.

Chemical Reactivity and Transformation Mechanisms of Chlorobenzylidene Malononitriles

Hydrolysis Pathways and Products

The primary degradation pathway for chlorobenzylidene malononitriles in aqueous environments is hydrolysis. This reaction involves the cleavage of the exocyclic carbon-carbon double bond. While much of the detailed research has focused on the 2-chloro isomer, (2-Chlorobenzylidene)propanedinitrile, also known as CS gas, the mechanism is fundamentally applicable to the 3-chloro isomer.

The hydrolysis of (2-Chlorobenzylidene)propanedinitrile breaks the double bond, yielding 2-Chlorobenzaldehyde and Malononitrile (B47326). nih.govprevor.commdpi.com This transformation is considered a principal route of detoxification and environmental degradation. nih.gov Similarly, it is chemically expected that the hydrolysis of (3-Chlorobenzylidene)propanedinitrile follows the same pathway to produce 3-Chlorobenzaldehyde (B42229) and Malononitrile .

The rate of hydrolysis is significantly influenced by environmental factors, particularly pH and temperature. The reaction is relatively slow in neutral conditions but accelerates in alkaline solutions. nih.gov For the 2-chloro isomer, the hydrolysis half-life is approximately 15 minutes at a pH of 7, but this decreases to about one minute at a pH of 9. nih.gov Temperature also plays a crucial role; in seawater, the hydrolysis half-life for the 2-chloro isomer was found to be 281.7 minutes at 0°C, decreasing to 14.5 minutes at 25°C. nih.gov One study measuring the degree of hydrolysis in an aqueous solution over time reported a 5.42% degradation after 60 minutes and 23.41% after 24 hours. preprints.org

| Condition | Half-life / Degradation | Reference |

|---|---|---|

| pH 7 | ~15 minutes | nih.gov |

| pH 9 | ~1 minute | nih.gov |

| Seawater at 0°C | 281.7 minutes | nih.gov |

| Seawater at 25°C | 14.5 minutes | nih.gov |

| Aqueous solution after 24 hours | 23.41% | preprints.org |

Photochemical Stability and Degradation Processes

The stability of chlorobenzylidene malononitriles under the influence of light is another critical aspect of their environmental fate. Information specific to the photochemical degradation of the 3-chloro isomer is limited, but studies on the 2-chloro isomer provide insight into the likely processes.

In the atmosphere, (2-Chlorobenzylidene)propanedinitrile existing in the vapor phase is expected to be degraded by reacting with photochemically produced hydroxyl radicals (•OH). nih.gov The estimated half-life for this atmospheric degradation process is approximately 110 hours. nih.gov This suggests that while the compound is susceptible to photochemical breakdown, it can persist in the atmosphere for several days. Particulate-phase material is more likely to be removed from the atmosphere through wet and dry deposition rather than photochemical degradation. nih.gov

While detailed studies have extensively documented the numerous products formed during the thermal degradation of these compounds at high temperatures, such as hydrogen cyanide and various nitriles unl.edu, specific products resulting from photochemical pathways are not as well-characterized in publicly available literature. The primary documented photochemical process is the reaction with hydroxyl radicals, leading to the breakdown of the molecule.

Table of Mentioned Compounds

| Compound Name | Alternate Name(s) | Molecular Formula |

|---|---|---|

| This compound | m-Chlorobenzylidene malononitrile | C10H5ClN2 |

| (2-Chlorobenzylidene)propanedinitrile | o-Chlorobenzylidene malononitrile; CS gas | C10H5ClN2 |

| Malononitrile | Propanedinitrile | C3H2N2 |

| 2-Chlorobenzaldehyde | o-Chlorobenzaldehyde | C7H5ClO |

| 3-Chlorobenzaldehyde | m-Chlorobenzaldehyde | C7H5ClO |

Advanced Functional Material Applications of 2 3 Chlorobenzylidene Malononitrile and Derivatives

Nonlinear Optical (NLO) Materials Research

The quest for advanced nonlinear optical (NLO) materials has driven significant research into organic chromophores, with benzylidenemalononitrile (B1330407) derivatives emerging as a promising class. Their large NLO responses, rapid switching times, and the flexibility of molecular engineering make them suitable for applications in optical data storage, signal processing, and telecommunications.

Design Principles for Enhanced Hyperpolarizability and NLO Response

The NLO response of a molecule is fundamentally linked to its molecular hyperpolarizability (β for second-order and γ for third-order effects). The design of effective NLO materials based on malononitrile (B47326) derivatives hinges on optimizing this property. The core design principle involves creating a molecule with a strong donor-π-acceptor (D-π-A) architecture. In this structure, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge.

Second and Third-Order Nonlinear Optical Properties

Research has focused on quantifying the second and third-order NLO properties of these materials. While specific experimental data for the 3-chloro isomer is limited, studies on closely related isomers, such as 2-(4-chlorobenzylidene)malononitrile, provide significant insight into the capabilities of this class of compounds.

The Z-scan technique is a widely used experimental method to determine third-order NLO properties, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). From these, the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can be calculated. In one such study, the 4-chloro derivative was dissolved in tetrahydrofuran (B95107) and analyzed using a continuous-wave Nd:YAG laser at 532 nm. The results demonstrated that the nonlinear optical parameters increased with rising laser power, indicating a significant NLO response. researchgate.net The negative sign of the nonlinear refractive index observed in these experiments indicates a self-defocusing optical effect. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to predict NLO properties. Calculations for the 4-chloro isomer have predicted its hyperpolarizability, a key measure of NLO activity, suggesting that the compound possesses promising NLO response characteristics. researchgate.net

Table 1: Third-Order Nonlinear Optical Properties of 2-(4-Chlorobenzylidene)malononitrile at Various Laser Powers researchgate.net The following data was obtained for a 0.1 M solution in tetrahydrofuran.

Correlation between Molecular Structure and NLO Performance

A clear correlation exists between the molecular structure of benzylidenemalononitrile derivatives and their NLO performance. The key factors influencing the NLO response are:

Strength of Donor/Acceptor Groups: The strong electron-withdrawing capability of the two cyano (-CN) groups in the malononitrile moiety is crucial for establishing a significant dipole moment and facilitating charge transfer.

π-Conjugated Bridge: The length and nature of the conjugated system connecting the donor and acceptor parts directly impact the efficiency of charge transfer. A more extended and planar π-system generally leads to higher hyperpolarizability.

Theoretical studies on the 4-chloro isomer show that the molecule's polarizability is positive, indicating no loss of optical linearity, and the calculated hyperpolarizability value confirms its potential for NLO applications. researchgate.net This structure-property relationship allows for the rational design of new molecules with tailored NLO characteristics for specific device requirements.

Organic Electronics and Semiconductor Research Applications

Beyond NLO, (3-Chlorobenzylidene)propanedinitrile and its derivatives are valuable building blocks in the field of organic electronics. Their inherent semiconductor properties, stemming from their conjugated structure, make them suitable for integration into various electronic devices.

Development as Building Blocks in π-Conjugated Systems

The molecular structure of benzylidenemalononitrile is ideal for creating larger π-conjugated systems, which form the basis of organic semiconductors. These materials are essential for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The presence of the reactive dicyanovinyl group allows these molecules to be readily incorporated into polymers or other complex molecular architectures. They can be used as side-chain appendages on a polymer backbone or integrated directly into the main chain. For example, π-conjugated polymers with acrylonitrile (B1666552) units in their side chains can be synthesized via methods like the Knoevenagel condensation, demonstrating favorable fluorescence properties and charge transfer interactions within their donor-acceptor system. This makes them highly valuable in the design of new luminescent and semiconducting materials.

Charge Transfer Characteristics in Organic Electronic Devices

Effective charge transfer is fundamental to the operation of most organic electronic devices. The D-π-A nature of benzylidenemalononitrile derivatives promotes efficient intramolecular charge transfer (ICT), a property that is highly desirable for organic semiconductors.

In the context of OPVs, for instance, materials with strong ICT can absorb light over a broader range of the solar spectrum. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that determines the material's optical and electronic properties. The chlorine substituent on the phenyl ring helps to lower the LUMO energy level, which can be advantageous for creating efficient electron-transporting or electron-accepting materials in photovoltaic blends. The strategic design of these molecules allows for the tuning of HOMO/LUMO energy levels to optimize charge separation and transport at the interface between donor and acceptor materials in a solar cell.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules, known as luminogens, are induced to emit light strongly upon aggregation in a poor solvent or in the solid state. acs.orgbohrium.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where chromophore aggregation typically quenches fluorescence. acs.org Dinitrile-containing compounds, including derivatives of benzylidenemalononitrile, are key building blocks for creating advanced materials with AIE properties. rsc.org

The primary mechanism responsible for the AIE effect in many dinitrile-containing chromophores is the restriction of intramolecular motion (RIM). bohrium.comrsc.org In a dilute solution, molecules like tetraphenylethene (TPE) or other propeller-shaped AIEgens can undergo active intramolecular rotations or vibrations, such as the rotation of phenyl rings. acs.orgresearchgate.net These motions provide non-radiative pathways for the excited-state energy to dissipate, resulting in weak or no fluorescence. acs.org

When these molecules aggregate in a poor solvent or the solid state, their physical movement is constrained. nih.gov This physical restriction blocks the non-radiative decay channels, forcing the excited-state energy to be released through radiative pathways, thereby "turning on" strong light emission. acs.orgbohrium.com For dinitrile-containing systems, such as quinoline-malononitrile derivatives, the restriction of these intramolecular motions upon aggregation is the key to their enhanced luminescence. researchgate.net The formation of aggregates can be induced by adding a non-solvent (e.g., water) to a solution of the AIEgen in a good solvent (e.g., THF). acs.orgnih.gov

Theoretical and experimental studies on various AIE materials, including those with dinitrile functionalities, have confirmed that RIM is the principal cause of the AIE phenomenon. rsc.orgrsc.org X-ray crystal analysis often provides insight into how molecular packing in the aggregated state restricts motion and activates luminescence. rsc.org

The rational design of AIE luminogens (AIEgens) allows for the fine-tuning of their photophysical properties for targeted applications in fields like bioimaging and materials science. researchgate.netnih.gov A key strategy involves disrupting intermolecular π-π stacking, which typically leads to fluorescence quenching. nih.gov This is often achieved by creating highly twisted, non-planar molecular conformations, a hallmark of many AIE-active molecules. acs.org

Several design strategies are employed for dinitrile-containing AIEgens:

Donor-Acceptor (D-A) Architecture: Creating molecules with electron-donating (D) and electron-accepting (A) groups can modulate the intramolecular charge transfer (ICT) effect. rsc.org The malononitrile group is a strong electron acceptor. By pairing it with various donor groups, the emission wavelength can be tuned across the visible spectrum. For example, a series of pyridinyl-diphenylacrylonitrile derivatives showed emission maxima ranging from 439 to 635 nm by varying the substituent from a strong donor to a strong acceptor. rsc.org

Extending π-Conjugation: Incorporating larger aromatic rings or extending the π-conjugated system can shift the emission to longer wavelengths, which is desirable for applications like near-infrared (NIR) bioimaging. acs.orgrsc.org

Introduction of Functional Groups: Specific functional groups can be introduced to impart desired properties. For instance, incorporating hydrophilic groups can improve water solubility, while other groups can act as binding sites for specific analytes, enabling their use as sensors. researchgate.netencyclopedia.pub

Anion-π+ Interactions: A novel strategy involves using anion-π+ interactions to prevent detrimental π-π stacking, providing access to intrinsically charged AIEgens whose properties can be tuned by modulating the interaction between the π-acceptor and counter-anions. nih.gov

These design principles allow for the creation of AIE materials with tailored properties such as high quantum yields, large Stokes shifts, and specific responses to external stimuli, making them suitable for advanced applications. nih.govnih.gov

Chemo-sensing Platform Development (e.g., for related chemical entities like Malononitrile)

Malononitrile and its derivatives are not only building blocks for functional materials but can also be targets for detection due to their toxicity and use as precursors for chemical agents. researchgate.netrsc.org The unique reactivity of the dinitrile moiety can be exploited to develop highly sensitive and selective chemosensors.

Reaction-based sensing is a powerful strategy for analyte detection, where a specific chemical reaction between the probe and the analyte triggers a significant change in the probe's fluorescence signal. researchgate.netrsc.org For the detection of malononitrile, fluorescent probes based on the Michael addition reaction have been developed. rsc.orgrsc.org

In one example, a hemicyanine-based fluorescent probe (Hcy-DCV) featuring a dicyanovinyl group as the recognition site was designed for the rapid and selective detection of malononitrile. researchgate.netrsc.org The sensing mechanism involves the Michael addition of the malononitrile anion to the electron-deficient dicyanovinyl group of the probe. This reaction disrupts the probe's original conjugated system, leading to a distinct change in its fluorescence properties, enabling quantitative detection. rsc.org Such probes have demonstrated high sensitivity and selectivity for malononitrile over other potentially interfering substances. researchgate.netrsc.org

The performance of these reaction-based probes can be applied to detect malononitrile in various media, including aqueous solutions, living cells, and even on test strips for on-site analysis. researchgate.netrsc.orgrsc.org

| Parameter | Value/Observation |

|---|---|

| Sensing Mechanism | Michael Addition Reaction |

| Recognition Site | Dicyanovinyl Group |

| Detection Limit (in 100% aqueous solution) | 6.92 ppb |

| Response Time | Rapid, no catalyst needed |

| Selectivity | High selectivity over other interfering substances (e.g., hydrazine, other active methylene (B1212753) compounds) |

| Applications Demonstrated | Quantitative analysis in pure water, visualization on strip papers, bioimaging in living cells and zebrafish |

Potential in Corrosion Inhibition Studies (for analogous compounds)

Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. nih.govresearchgate.net Benzylidene malononitrile analogues and other carbonitrile derivatives have been investigated for their potential to protect metals, particularly mild steel, from corrosion. researchgate.netnih.gov

The primary mechanism of inhibition is the adsorption of the organic molecules onto the metal surface. nih.govresearchgate.net This adsorption process forms a protective layer that isolates the metal from the corrosive medium, thereby slowing down the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govresearchgate.net The adsorption can be physical (electrostatic interaction) or chemical (charge sharing or transfer between the inhibitor molecules and the metal's d-orbitals), with chemisorption often leading to more robust inhibition. researchgate.net

Studies on compounds like p-methoxy benzylidene malononitrile and p-hydroxy benzylidene malononitrile have shown that they can act as effective mixed-type inhibitors for mild steel in hydrochloric acid (HCl) solution. researchgate.net The efficiency of these inhibitors typically increases with concentration and is influenced by the molecular structure, including the nature of substituents on the phenyl ring. nih.govresearchgate.net The presence of the nitrile (C≡N) groups and π-electrons in the aromatic ring and the C=C double bond facilitates strong adsorption onto the metal surface. nih.gov

| Inhibitor Compound | Concentration (M) | Maximum Inhibition Efficiency (%) | Adsorption Isotherm Model |

|---|---|---|---|

| p-methoxy benzylidene malononitrile (MN1) | 10-4 | 100 | Langmuir |

| p-hydroxy benzylidene malononitrile (MN2) | 10-3 | 100 | Langmuir |

The effectiveness of these compounds is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. nih.govresearchgate.net The results indicate that benzylidene malononitrile derivatives can significantly reduce the corrosion rate of steel, making them a promising class of compounds for corrosion inhibition studies. researchgate.netresearchgate.net

Structure Property Relationship Elucidation for 2 3 Chlorobenzylidene Malononitrile

Impact of Molecular Architecture on Electronic and Photophysical Properties

The molecular framework of 2-(3-Chlorobenzylidene)malononitrile is centered around a π-conjugated system that extends from the chlorophenyl ring to the malononitrile (B47326) group. This arrangement facilitates intramolecular charge transfer (ICT), a fundamental process that largely defines the molecule's electronic and photophysical characteristics. The electronic properties of such donor-bridge-acceptor molecules can be computationally modeled using methods like Density Functional Theory (DFT) to calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the more electron-rich part of the molecule (the chlorophenyl ring), while the LUMO is centered on the electron-deficient malononitrile moiety. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. nih.gov A smaller energy gap generally corresponds to easier electronic excitation, which often results in the absorption of light at longer wavelengths (a red shift).

Role of Halogen and Dinitrile Moieties in Tunable Properties

The functional groups—specifically the chlorine atom and the two nitrile (-CN) groups—are the primary drivers of the molecule's tunable properties. The dinitrile moiety is a powerful electron-withdrawing group due to the high electronegativity of nitrogen and the linear, electron-accepting nature of the cyano triple bond. This group is responsible for creating the low-lying LUMO and defining the acceptor character of the malononitrile fragment.

The chlorine atom's influence is more nuanced and is critically dependent on its position on the phenyl ring. Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the phenyl ring through the sigma (σ) bond framework. This effect is distance-dependent and is strongest at the carbon atom directly attached to the chlorine.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the phenyl ring. This effect donates electron density, primarily at the ortho and para positions.

The electronic influence of a substituent can be quantified using Hammett constants, which describe the impact on a reaction's equilibrium or rate. These constants provide a useful way to compare the electronic effects of a substituent at different positions.

| Substituent Position | Hammett Constant (σ) | Dominant Electronic Effect | Anticipated Impact on HOMO Energy |

|---|---|---|---|

| ortho-Chloro | +0.71 (Field/Inductive), -0.15 (Resonance) | Strong Inductive Withdrawal, Weak Resonance Donation | Lowered (Stabilized) |

| meta-Chloro | +0.76 (Field/Inductive), -0.06 (Resonance) | Strong Inductive Withdrawal, Negligible Resonance | Strongly Lowered (Stabilized) |

| para-Chloro | +0.70 (Field/Inductive), -0.18 (Resonance) | Strong Inductive Withdrawal, Moderate Resonance Donation | Lowered, but less so than meta |

This table presents representative Hammett constants to illustrate the electronic effects of a chlorine substituent. The values quantify the field/inductive and resonance contributions, which vary by position on the phenyl ring.

By modifying the halogen type or its position, the electronic landscape of the molecule can be finely tuned, thereby altering its photophysical properties and chemical reactivity. researchgate.net

Interplay between Solid-State Arrangement and Macroscopic Performance

The transition from an individual molecule to a bulk material involves organization into a crystal lattice, and the specific arrangement, or crystal packing, is dictated by a subtle balance of intermolecular forces. These interactions determine the material's macroscopic properties, such as its melting point, density, and optical characteristics. For molecules like 2-(3-Chlorobenzylidene)malononitrile, several non-covalent interactions are key to its solid-state architecture.

The position of the chlorine atom is a critical factor in determining the crystal packing. A change in the substituent's location on the phenyl ring alters the molecule's shape and the distribution of its surface electrostatic potential, which in turn favors different types of intermolecular contacts. Studies on other chlorinated organic molecules have shown that the position of the chlorine atom has a significant and regular influence on molecular packing and can determine whether molecules arrange to form ordered, crystalline domains or more disordered structures.

Different packing motifs can give rise to polymorphism, where a compound can exist in multiple crystal forms with distinct properties. For example, in a related benzylidenemalononitrile (B1330407) derivative, two different polymorphs were obtained by changing the crystallization solvent. mdpi.com One form featured an antiparallel arrangement stabilized by hydrogen bonds, while the other adopted a parallel pattern with weaker π–π interactions. mdpi.com These structural differences resulted in different colors and mechanochromic behaviors, where grinding the crystal of one form induced a transformation into the other, accompanied by a visible color change. mdpi.com

| Interaction Type | Description | Potential Role in Crystal Packing |

|---|---|---|

| π–π Stacking | Attractive interaction between the electron clouds of adjacent phenyl rings. | Promotes columnar or layered structures, facilitating charge transport. The slip and distance are affected by steric hindrance from the Cl atom. |

| C–H···N Hydrogen Bonds | Weak hydrogen bonds between hydrogen atoms on the phenyl ring and the nitrogen atoms of the nitrile groups. | Creates specific directional links between molecules, often forming dimers or extended chains, enhancing structural rigidity. |

| C–H···Cl Interactions | Weak interactions involving a hydrogen atom and the chlorine atom on a neighboring molecule. | Contributes to the overall lattice energy and can direct molecules into specific orientations, influencing the packing density. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the molecules, largely influenced by the polar C-Cl and C≡N bonds. | Influences the head-to-tail or antiparallel arrangement of molecules to optimize electrostatic stabilization. |

This table summarizes the principal intermolecular interactions that govern the solid-state arrangement of (3-Chlorobenzylidene)propanedinitrile. The prevalence and geometry of these interactions are sensitive to the chlorine atom's position.

Ultimately, the macroscopic performance of 2-(3-Chlorobenzylidene)malononitrile as a material is a direct consequence of this interplay between its intrinsic molecular properties and its collective organization in the solid state.

Future Research Directions and Advanced Exploration

Novel Synthetic Methodologies and Process Intensification

The primary route to synthesizing (3-Chlorobenzylidene)propanedinitrile is the Knoevenagel condensation of 3-chlorobenzaldehyde (B42229) with malononitrile (B47326). While effective, future research is focused on developing more efficient, sustainable, and scalable synthetic protocols.

Novel Synthetic Methodologies: Advanced catalytic systems and unconventional energy sources are at the forefront of new synthetic strategies.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov This method reduces energy consumption and can minimize side-product formation.

Advanced Nanocatalysts: The development of heterogeneous catalysts offers advantages in terms of recovery, reusability, and reduced waste. nih.gov For instance, monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have demonstrated high catalytic performance under mild conditions for the synthesis of benzylidenemalononitrile (B1330407) derivatives. nih.gov Such catalysts could be adapted for the synthesis of the 3-chloro substituted variant, promoting an eco-friendly and efficient process. nih.gov

Eco-Friendly Solvents: A significant push is being made to replace toxic and flammable organic solvents. Water has been successfully employed as a solvent for Knoevenagel condensations, often using catalysts like 1-methyl imidazole (B134444) or piperidine (B6355638), presenting a green and cost-effective alternative. researchgate.netgoogle.com

Process Intensification: Beyond novel reactions, intensifying the manufacturing process is a key research direction for industrial-scale production. Process intensification aims to create safer, more efficient, and more sustainable chemical processes. cetjournal.it This involves shifting from traditional batch reactors to continuous flow systems. cetjournal.it

Key aspects of process intensification applicable to this compound synthesis include:

Continuous Flow Reactors: Using tubular or continuous stirred-tank reactors can improve heat exchange efficiency, which is crucial for managing the exothermic nature of the condensation reaction. cetjournal.it This allows for better temperature control, leading to improved safety and product selectivity. cetjournal.it

Reduced Solvent Volumes: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often allowing for a drastic reduction in the amount of solvent needed. cetjournal.it This not only improves the environmental footprint but also increases the productivity of the process. cetjournal.it

| Synthesis Parameter | Conventional Method | Future Direction |

| Energy Source | Conventional heating | Microwave irradiation nih.gov |

| Catalyst | Homogeneous base (e.g., piperidine) | Heterogeneous nanocatalysts (e.g., NiCu@MWCNT) nih.gov |

| Solvent | Organic solvents (e.g., cyclohexane, methanol) | Water, green solvents researchgate.netgoogle.com |

| Process Mode | Batch or semi-batch cetjournal.it | Continuous flow systems cetjournal.it |

Integration into Multi-Component Systems for Advanced Functions

This compound is not only a functional molecule in its own right but also a valuable intermediate for constructing more complex molecular architectures. Its activated double bond and cyano groups make it an ideal participant in multi-component reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.

Future research will likely focus on utilizing this compound or its constituent synthons (3-chlorobenzaldehyde and malononitrile) in MCRs to build diverse heterocyclic libraries. For example, three-component reactions involving aldehydes, malononitrile, and various amino compounds are known to produce complex, functionally-rich heterocyclic systems like pyrazolo[1,5-α]pyrimidines. researchgate.net By strategically designing MCRs around the this compound core, researchers can access novel molecular frameworks with tailored electronic and photophysical properties for applications in medicinal chemistry and materials science. researchgate.net These complex structures are often sought for their potential as donor-acceptor systems, which are crucial for developing organic electronic devices. researchgate.net

Computational Design of New Functional Derivatives

Computational chemistry provides a powerful toolkit for accelerating the discovery of new materials by predicting their properties before undertaking complex and time-consuming synthesis. Density Functional Theory (DFT) is a particularly valuable method for designing novel functional derivatives of this compound. nih.govnih.gov

In Silico Screening and Design: By modifying the core structure of this compound in silico—for instance, by adding various electron-donating or electron-withdrawing groups to the phenyl ring—researchers can calculate key molecular properties. These calculations can guide synthetic efforts toward molecules with the most promising characteristics for a specific application. nih.gov

Properties that can be reliably predicted using computational methods include:

Electronic Structure: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap (ΔE) can predict the electronic and optical properties of a molecule. nih.gov A smaller energy gap is often desirable for organic semiconductors.

Molecular Geometry: Optimizing the molecular structure provides insights into steric effects and the planarity of the molecule, which influences crystal packing and charge transport in the solid state. nih.gov

Reactivity and Stability: DFT can be used to compute parameters like chemical hardness and chemical potential, which help in understanding the reactivity and stability of new derivatives. nih.gov

Nonlinear Optical (NLO) Properties: The hyperpolarizability of a molecule, a key indicator of its NLO activity, can be calculated to screen for candidates for advanced optical materials.

This computational-first approach, which has been successfully used to design novel high-energy materials and other functional molecules, allows for the rational design of this compound derivatives with tailored properties for specific advanced applications. nih.govresearchgate.net

| Computational Method | Predicted Property | Application Relevance |

| DFT: HOMO/LUMO Analysis | Electronic energy gap, charge distribution | Organic electronics, semiconductors, dyes nih.gov |

| DFT: Geometry Optimization | Molecular conformation, planarity | Crystal engineering, charge transport materials nih.gov |

| DFT: Hyperpolarizability Calculation | Nonlinear optical response | Photonics, optical switching researchgate.net |

| Ab Initio Molecular Dynamics | Thermal decomposition pathways | High-stability materials design nih.gov |

Emerging Applications in Niche Materials Science Fields

The unique electronic structure of this compound and its derivatives makes them promising candidates for several niche areas within materials science. Current research points towards their potential use in organic electronics and nonlinear optics.

Nonlinear Optical (NLO) Materials: Organic molecules with significant intramolecular charge transfer (ICT) characteristics are highly sought after for NLO applications, which are critical for high-speed information processing and optical communications. jhuapl.edursc.org The structure of benzylidenemalononitriles, featuring an electron-donating phenyl ring system and a strong electron-accepting dicyanovinyl group, facilitates ICT. This makes them promising materials for third-order NLO applications. researchgate.net

Research on analogous compounds like 2-(2,4-dimethoxybenzylidene) malononitrile (DMM) has demonstrated excellent NLO properties. researchgate.net These materials exhibit a high laser-induced damage threshold and significant third-order NLO susceptibility, making them suitable for optical limiting and switching devices. researchgate.net Future work will involve synthesizing and characterizing the specific NLO properties of this compound and its derivatives to optimize their performance. researchgate.net

Table of NLO Properties for a Benzylidene Malononitrile Derivative (DMM)

| Property | Value | Significance |

|---|---|---|

| Laser Damage Threshold | 1.75 GW/cm² | High resistance to laser radiation researchgate.net |

| Nonlinear Refractive Index (n₂) | ~10⁻¹¹ m²/W | Strong light-matter interaction for optical switching researchgate.net |

| Nonlinear Absorption Coefficient (β) | ~10⁻⁵ m/W | Potential for optical limiting applications researchgate.net |

| Third-Order Susceptibility (χ⁽³⁾) | ~10⁻⁵ esu | High third-order NLO response researchgate.net |

(Data based on the analogous compound 2-(2,4-dimethoxybenzylidene) malononitrile as a promising example for this class of materials) researchgate.net

Other Emerging Fields:

Organic Semiconductors: The molecular structure is conducive to π-π stacking, a key requirement for charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Malononitrile derivatives are widely used in the synthesis of organic semiconductors. researchgate.net

Aggregation-Induced Emission (AIE): Some benzylidenemalononitrile derivatives exhibit AIE properties, where they are non-emissive in solution but become highly fluorescent in the aggregated state. This phenomenon is valuable for developing sensors, bio-imaging agents, and solid-state lighting.

Covalent Organic Frameworks (COFs): As a monomer with reactive nitrile groups, this compound could potentially be used in the bottom-up synthesis of COFs. bldpharm.com These crystalline porous polymers have applications in gas storage, catalysis, and sensing.

Q & A

Q. What are the optimal synthetic routes for (3-Chlorobenzylidene)propanedinitrile, and how do reaction conditions influence yield?

The compound is synthesized via Knoevenagel condensation, typically involving a benzaldehyde derivative and malononitrile. Reaction conditions such as solvent polarity (e.g., ethanol), temperature (0–5°C), and catalysts (e.g., piperidine) significantly affect yield. For instance, ethanol and piperidine at low temperatures (0–5°C) for 2 hours have been used to synthesize structurally related dinitriles . Purification often involves recrystallization or column chromatography, with yields reported between 60–85% depending on substituent effects.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the chlorobenzylidene moiety and dinitrile groups.

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for confirming stereochemistry. For example, XRD analysis of similar compounds revealed planar geometries with bond lengths consistent with conjugated systems .

- FT-IR : Peaks at ~2200 cm (C≡N stretch) and ~1600 cm (C=C aromatic) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as harmful if inhaled or ingested. Researchers must:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid aerosol formation.

- Store in airtight containers away from light and moisture. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician immediately upon exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO). For example, studies on analogous dinitriles revealed electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing electrophilic reactivity. Solvent effects (e.g., polar aprotic solvents) can be modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer data may arise from:

- Assay variability : Standardize protocols (e.g., MIC vs. agar diffusion for antimicrobial testing).

- Structural modifications : Substituent position (e.g., 3-Cl vs. 4-Cl) alters steric and electronic profiles. Meta-substituted derivatives often show higher activity due to improved membrane permeability .

- Statistical validation : Use multivariate analysis to isolate structure-activity relationships (SAR) from noise .

Q. How does the chlorobenzylidene moiety influence the compound’s application in materials science (e.g., nonlinear optics)?

The conjugated π-system and electron-deficient dinitrile groups enable large hyperpolarizability (β), a key metric for nonlinear optical (NLO) materials. Experimental studies on similar compounds show second-harmonic generation (SHG) efficiencies 5–10× higher than urea, attributed to asymmetric charge distribution .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Racemization risks increase at higher temperatures. Solutions include:

- Low-temperature asymmetric catalysis (e.g., chiral amines).

- Microreactor systems to enhance heat/mass transfer.

- Analytical monitoring via chiral HPLC or circular dichroism (CD) spectroscopy .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 7.4–8.1 ppm (aromatic H), δ 8.5 ppm (CH=N) | |

| FT-IR | 2220 cm (C≡N), 1605 cm (C=C) | |

| XRD | Monoclinic system, space group P2/c |

Table 2 : Comparative Reactivity of Substituted Dinitriles

| Substituent | Reaction Yield (%) | Antimicrobial IC (µg/mL) |

|---|---|---|

| 3-Cl | 78 | 12.5 |

| 4-Cl | 65 | 28.4 |

| 3-NO | 82 | 9.8 |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.